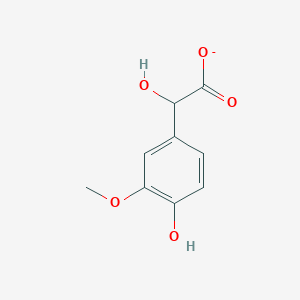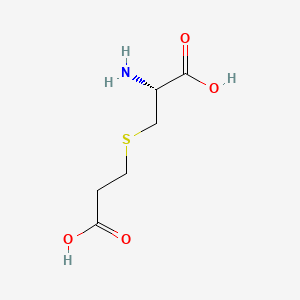![molecular formula C25H29FN4O2 B1264512 1-[(1-ethyl-3-methyl-4-pyrazolyl)methyl]-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B1264512.png)
1-[(1-ethyl-3-methyl-4-pyrazolyl)methyl]-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-ethyl-3-methyl-4-pyrazolyl)methyl]-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide is an aromatic ether.
Applications De Recherche Scientifique
Glycine Transporter 1 (GlyT1) Inhibition :
- Yamamoto et al. (2016) identified a compound structurally related to the given chemical, which showed potent inhibitory activity against Glycine Transporter 1 (GlyT1), indicating its potential application in treating disorders related to GlyT1 malfunction, such as schizophrenia (Yamamoto et al., 2016).
Antitumor Activity :
- Naito et al. (2005) synthesized compounds including similar chemical structures which exhibited significant cytotoxic activity against various tumor cell lines, suggesting their potential use in cancer treatment (Naito et al., 2005).
Antimycobacterial Activity :
- Ali and Yar (2007) evaluated derivatives of the chemical structure for antimycobacterial activity, demonstrating effectiveness against Mycobacterium tuberculosis. This indicates its potential use in developing treatments for tuberculosis (Ali & Yar, 2007).
Inhibition of Soluble Epoxide Hydrolase :
- Thalji et al. (2013) discovered compounds with a similar structure that inhibit soluble epoxide hydrolase, an enzyme implicated in various diseases. These inhibitors could be useful in the study of diseases like hypertension and inflammation (Thalji et al., 2013).
Potential PET Ligand for CB1 Receptors :
- Kumar et al. (2004) synthesized a compound related to the given chemical structure, which could potentially be used as a PET ligand for studying CB1 cannabinoid receptors in the brain (Kumar et al., 2004).
Synthesis of Pharmacologically Interesting Derivatives :
- Bijev et al. (2003) synthesized new 1H-1-pyrrolylcarboxamides using pyrrole compounds, which could be of pharmacological interest, demonstrating the versatility of such structures in synthesizing new therapeutic agents (Bijev et al., 2003).
Propriétés
Formule moléculaire |
C25H29FN4O2 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-[4-(2-fluorophenoxy)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H29FN4O2/c1-3-30-17-20(18(2)28-30)16-29-14-12-19(13-15-29)25(31)27-21-8-10-22(11-9-21)32-24-7-5-4-6-23(24)26/h4-11,17,19H,3,12-16H2,1-2H3,(H,27,31) |
Clé InChI |
KDXXZHBZHFASCN-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4F |
SMILES canonique |
CCN1C=C(C(=N1)C)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



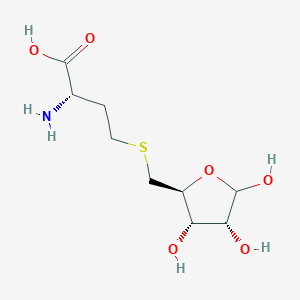
![2-[2-[[2-[(18S,25S,32S,35S)-18-(2-amino-2-oxoethyl)-25-[(R)-hydroxy(phenyl)methyl]-32-[(4-hydroxyphenyl)methyl]-21-methyl-35-[(1R)-1-(oxiran-2-yl)ethyl]-16,23,30,33-tetraoxo-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carbonyl]amino]prop-2-enoylamino]prop-2-enoic acid](/img/structure/B1264433.png)
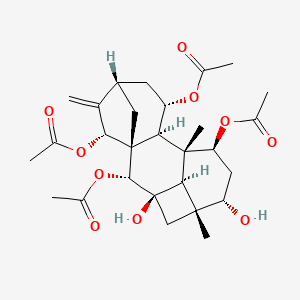
![N-((4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl)-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B1264437.png)
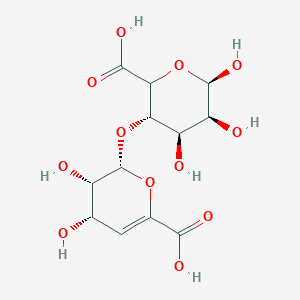
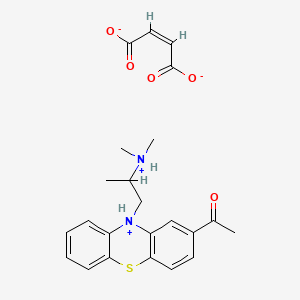
![(2R,3S,4S)-4-[[(4S)-4-[[(2S)-4-amino-2-[(3-hydroxy-2,4,6-trimethylheptanoyl)amino]-4-oxobutanoyl]amino]-7-(diaminomethylideneamino)-2,3-dihydroxyheptanoyl]amino]-N'-[(3R,9S,12S,15R,18R,21R,22R,25S)-3-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-10,22-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20,24-octaoxo-23-oxa-1,4,7,10,13,16,19-heptazabicyclo[23.4.0]nonacosan-21-yl]-2,3-dimethylpentanediamide](/img/structure/B1264443.png)
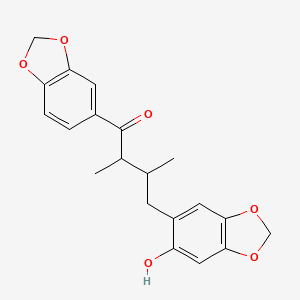
![[(4R,6E,9R,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1264447.png)
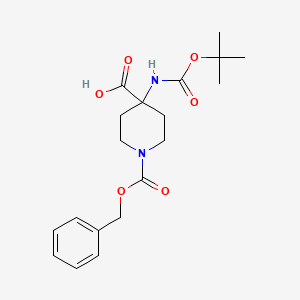
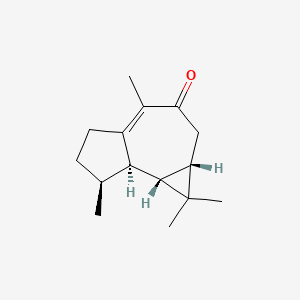
![(2S,4S)-2-amino-5-[[(3R,4R,7S,10S,11S)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1264451.png)
